molecular formula C19H17NO4 B11348559 3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348559
M. Wt: 323.3 g/mol
InChI Key: LLEJUJCIYNROBI-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two aromatic rings, one with dimethyl substitution and the other with a methoxy group, connected through an oxazole ring with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 4-methoxybenzoyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or copper may be employed to facilitate the cyclization process, and the use of microwave irradiation can further enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylate group can form ionic interactions with positively charged residues in proteins, affecting their activity. The aromatic rings can also engage in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares similar structural features but contains a triazole ring instead of an oxazole ring.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound has a furochromen structure with similar aromatic substitutions.

Uniqueness

3,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-12-4-7-16(10-13(12)2)23-19(21)17-11-18(24-20-17)14-5-8-15(22-3)9-6-14/h4-11H,1-3H3

InChI Key

LLEJUJCIYNROBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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